molecular formula C9H10N3NaO2S2 B13400745 Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide

Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide

Katalognummer: B13400745
Molekulargewicht: 279.3 g/mol
InChI-Schlüssel: IMPWUOJNMQNKON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide is a complex organic compound that features a thiazole ring, a sulfonamide group, and an aminophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-aminobenzenesulfonyl chloride+2-aminothiazole+NaOHThis compound+HCl\text{4-aminobenzenesulfonyl chloride} + \text{2-aminothiazole} + \text{NaOH} \rightarrow \text{this compound} + \text{HCl} 4-aminobenzenesulfonyl chloride+2-aminothiazole+NaOH→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)amide
  • Sodium;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)amide

Uniqueness

Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide is unique due to the presence of the thiazole ring, which imparts specific chemical reactivity and biological activity. The combination of the sulfonamide group and the thiazole ring makes this compound particularly versatile in various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C9H10N3NaO2S2

Molekulargewicht

279.3 g/mol

IUPAC-Name

sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide

InChI

InChI=1S/C9H10N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-4H,5-6,10H2;/q-1;+1

InChI-Schlüssel

IMPWUOJNMQNKON-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.